Chloro-bis(4-trifluoromethylphenyl)borane
Description
Chloro-bis(4-trifluoromethylphenyl)borane (CAS: 591215-80-4) is a boron-based organometallic compound featuring a central boron atom bonded to one chlorine atom and two 4-trifluoromethylphenyl groups. The trifluoromethyl (-CF₃) substituents are strongly electron-withdrawing, which significantly enhances the Lewis acidity of the boron center compared to non-fluorinated analogs. This compound is classified as a fine chemical and is utilized in pharmaceutical intermediates and specialized catalysis, though specific applications remain understudied in publicly available literature .
Properties
Molecular Formula |
C14H8BClF6 |
|---|---|
Molecular Weight |
336.47 g/mol |
IUPAC Name |
chloro-bis[4-(trifluoromethyl)phenyl]borane |
InChI |
InChI=1S/C14H8BClF6/c16-15(11-5-1-9(2-6-11)13(17,18)19)12-7-3-10(4-8-12)14(20,21)22/h1-8H |
InChI Key |
QGDIEHWZVZLTDW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-bis(4-trifluoromethylphenyl)borane typically involves the reaction of bis(4-trifluoromethylphenyl)borane with a chlorinating agent. One common method is the reaction of bis(4-trifluoromethylphenyl)borane with thionyl chloride (SOCl2) under anhydrous conditions. The reaction proceeds as follows:
(C6H4CF3)2B-H+SOCl2→(C6H4CF3)2B-Cl+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Chloro-bis(4-trifluoromethylphenyl)borane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or borate esters.
Reduction Reactions: The compound can be reduced to form borohydrides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium alkoxides or primary amines are commonly used. The reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted boranes with various functional groups.
Oxidation Reactions: Products include boronic acids and borate esters.
Reduction Reactions: Products include borohydrides and other reduced boron species.
Scientific Research Applications
Chloro-bis(4-trifluoromethylphenyl)borane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Chloro-bis(4-trifluoromethylphenyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. This property makes it a valuable catalyst in various chemical reactions. The molecular targets include nucleophilic species that can donate electron pairs to the boron center, facilitating bond formation and cleavage processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Boron Compounds
Table 1: Comparative Properties of Boron Compounds
Key Observations:
- Substituent Effects: The electron-withdrawing -CF₃ groups in this compound increase boron’s electrophilicity, making it more reactive toward nucleophiles compared to compounds with electron-donating diethylamino (-N(Et)₂) groups (e.g., 152 and 153). This property is critical in Lewis acid-catalyzed reactions.
- For instance, the high yield of compound 154 (90%) is attributed to stable phosphine-boron bonding .
- Physical States: Aryl-substituted boron compounds (e.g., the target compound) are typically solids due to aromatic stacking, whereas amino-substituted analogs (e.g., 152, 153) are oils, reflecting weaker intermolecular forces .
Reactivity and Functional Differences
- Lewis Acidity: The -CF₃ groups in this compound enhance its Lewis acidity compared to Chloro-bis(diethylamino)borane (152), where -N(Et)₂ groups donate electron density to boron. This makes the former more effective in activating substrates like epoxides or carbonyls.
- Stability: Amino-substituted boranes (e.g., 153) exhibit higher air and moisture stability due to the shielding effect of -N(Et)₂ groups, whereas aryl-substituted analogs (e.g., the target compound) may require inert handling conditions.
- Ligand Versatility : Phosphine-boron hybrids (e.g., 154) are tailored for transition-metal coordination, whereas this compound’s aryl groups may favor π-π interactions in supramolecular chemistry or Suzuki-Miyaura couplings .
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